1-(1H-1,2,4-triazol-1-yl)propan-2-amine

Descripción

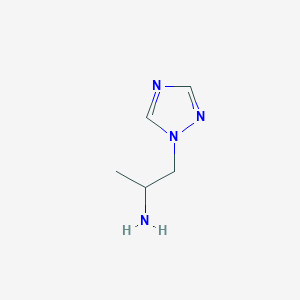

Structure

3D Structure

Propiedades

IUPAC Name |

1-(1,2,4-triazol-1-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-5(6)2-9-4-7-3-8-9/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZDXHFMAKRNMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424364 | |

| Record name | 1-(1H-1,2,4-triazol-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883545-31-1 | |

| Record name | 1-(1H-1,2,4-triazol-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1H-1,2,4-triazol-1-yl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 1h 1,2,4 Triazol 1 Yl Propan 2 Amine

Diverse Synthetic Routes to 1-(1H-1,2,4-triazol-1-yl)propan-2-amine

The construction of the this compound scaffold can be achieved through several synthetic pathways. These methods often involve the formation of the triazole ring or the introduction of the aminopropane side chain onto a pre-existing triazole moiety.

Stereoselective Synthesis of Enantiomers of this compound

The development of stereoselective methods for the synthesis of the enantiomers of this compound is crucial for the preparation of chiral molecules with specific biological activities. One common strategy involves the use of chiral starting materials. For instance, a synthetic approach may start from a chiral amino alcohol, which is then converted to the corresponding azide (B81097) or another suitable precursor for the formation of the triazole ring.

Another approach involves the alkylation of 1H-1,2,4-triazole with a chiral epoxide, followed by nucleophilic opening of the epoxide ring with an amine source. The regioselectivity of the alkylation of 1,2,4-triazole (B32235) can be influenced by the reaction conditions, often yielding a mixture of N1 and N4 substituted isomers. researchgate.net The use of specific bases and solvents can favor the formation of the desired N1-substituted product. researchgate.net

Development of Novel Catalytic Approaches for this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of 1,2,4-triazoles, various catalytic systems have been developed. rsc.orgmdpi.com An amine oxidase-inspired catalyst, for example, has been utilized for the regioselective synthesis of 1,2,4-triazoles through the coupling of primary amines and hydrazines. rsc.org This biomimetic approach offers an environmentally benign method, producing water and ammonia (B1221849) as the only byproducts. rsc.org

Metal-catalyzed reactions also play a significant role. For instance, copper-catalyzed cycloaddition reactions are a well-established method for the synthesis of triazoles. mdpi.com While more commonly applied to 1,2,3-triazoles, modifications of this methodology can be adapted for 1,2,4-triazole synthesis. mdpi.com The development of catalysts for the direct C-H amination of propanamine derivatives with a triazole source represents another potential avenue for the synthesis of this compound.

| Catalyst System | Reactants | Key Features |

| Amine oxidase-inspired catalyst (e.g., 1,10-phenanthroline-5,6-dione (B1662461) with FeCl₃) | Primary amine, Hydrazine (B178648) | Bio-mimetic, Atom-economical, Environmentally benign. rsc.org |

| Molecular Iodine | Enaminones, Tosylhydrazine, Primary amines | Metal- and azide-free, Multicomponent reaction. mdpi.com |

| Copper(I) | Azides, Alkynes | "Click chemistry," High regioselectivity for 1,4-disubstituted 1,2,3-triazoles, adaptable for other isomers. mdpi.com |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. nih.govmdpi.com This includes the use of safer solvents, microwave-assisted synthesis, and the development of one-pot multicomponent reactions. nih.govresearchgate.net

Microwave irradiation has been shown to accelerate the synthesis of 1,2,4-triazoles, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrsc.org For example, the cyclization of thiosemicarbazide (B42300) precursors to form the triazole ring can be efficiently achieved under microwave conditions. farmaciajournal.com Solvent-free or solid-phase synthesis using techniques like grinding can also contribute to a greener synthetic process by minimizing solvent waste. researchgate.net The use of water as a solvent, where feasible, is another key aspect of green chemistry in triazole synthesis. mdpi.com

Functionalization and Derivatization Strategies for this compound

The primary amine and the triazole ring of this compound offer multiple sites for chemical modification, allowing for the creation of a diverse library of derivatives.

N-Alkylation and Acylation of the Amine Moiety in this compound

The amine group is a versatile functional handle for various transformations. N-alkylation can be achieved by reacting the primary amine with alkyl halides, often in the presence of a base. beilstein-journals.orglookchem.com Reductive amination with aldehydes or ketones provides another route to N-alkylated derivatives. The choice of reaction conditions can influence the degree of alkylation.

N-acylation, the reaction of the amine with acyl chlorides or anhydrides, leads to the formation of amides. turkjps.org This reaction is typically straightforward and high-yielding. These amide derivatives can exhibit different physicochemical properties and biological activities compared to the parent amine. A variety of acylating agents can be employed to introduce diverse functionalities.

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl Halide, Base | Secondary or Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |

| N-Acylation | Acyl Chloride/Anhydride, Base | Amide |

Modifications at the Triazole Ring of this compound Derivatives

The 1,2,4-triazole ring itself can be a site for further functionalization, although it is generally a stable aromatic system. nih.gov Electrophilic substitution on the triazole ring can occur at the carbon atoms, though it is often challenging due to the electron-deficient nature of the ring. nih.gov

More commonly, modifications are introduced by synthesizing the triazole ring with desired substituents already in place. For example, starting with a substituted hydrazine or amidine will result in a correspondingly substituted 1,2,4-triazole core. researchgate.netfrontiersin.org This approach allows for the incorporation of a wide range of functional groups onto the triazole scaffold. Additionally, the nitrogen atoms of the triazole ring can potentially undergo alkylation, leading to triazolium salts, which can serve as precursors for N-heterocyclic carbenes. lookchem.com

Formation of Conjugates and Prodrugs of this compound

The chemical structure of this compound, featuring a primary amine group, presents a versatile handle for chemical modification to form various conjugates and prodrugs. These modifications are instrumental in altering the physicochemical and pharmacokinetic properties of the parent molecule. The primary amine serves as a nucleophile, enabling reactions with a variety of electrophilic reagents to yield a diverse range of derivatives. General strategies for creating prodrugs from amine-containing compounds often focus on temporarily masking the amino group to enhance properties such as membrane permeability or to achieve targeted drug delivery. nih.govresearchgate.net

One of the most common approaches to forming prodrugs of primary amines is through the formation of N-acyl derivatives, such as amides and carbamates. researchgate.net The reaction of this compound with acid chlorides or anhydrides would yield the corresponding N-acyl derivatives. libretexts.org These amide bonds can be designed to be stable under physiological conditions but susceptible to enzymatic cleavage in vivo, releasing the active parent amine.

Another significant strategy involves the formation of Schiff bases (imines) through the condensation of the primary amine with aldehydes or ketones. nih.govjmchemsci.com This reaction is typically reversible and acid-catalyzed. libretexts.org The resulting imine can be more lipophilic than the parent amine, and its hydrolysis back to the amine and carbonyl compound can occur under the acidic conditions found in certain physiological environments. researchgate.net The stability of Schiff bases can vary, with those derived from aromatic aldehydes generally being more stable due to conjugation. nih.gov

The reactivity of the amine group also allows for its incorporation into more complex prodrug systems. For instance, it can be part of an enaminone structure, which can improve lipophilicity. researchgate.net Additionally, the amine can be derivatized to form N-acyloxyalkyl or N-(phosphoryloxy)alkyl prodrugs, although N-acyloxyalkyl derivatives of primary amines can be highly labile. researchgate.net

The conjugation of this compound to other molecules, such as amino acids, peptides, or other bioactive compounds, can also be achieved through the primary amine. mdpi.com This approach, often termed molecular hybridization, aims to create hybrid molecules with enhanced biological activity, improved transport properties, or targeted delivery. mdpi.com The formation of a stable amide linkage is a common method for such conjugations.

While specific examples of conjugates and prodrugs derived directly from this compound are not extensively detailed in the reviewed literature, the fundamental reactivity of its primary amine group allows for the application of these well-established synthetic methodologies. The choice of the promoiety to be conjugated would depend on the desired properties of the resulting prodrug, such as its intended biological target, desired release mechanism, and required pharmacokinetic profile.

Below is a table summarizing potential synthetic transformations for the formation of conjugates and prodrugs of this compound based on general reactions of primary amines.

| Reactant 1 | Reactant 2 (Example) | Resulting Conjugate/Prodrug Type | Linkage Type | Potential Release Mechanism |

| This compound | Acid Chloride/Anhydride | N-Acyl Derivative (Amide) | Amide | Enzymatic Hydrolysis |

| This compound | Aldehyde/Ketone | Schiff Base (Imine) | Imine | pH-dependent Hydrolysis |

| This compound | Chloroformate | Carbamate Derivative | Carbamate | Enzymatic Hydrolysis |

| This compound | Carboxylic Acid (with coupling agent) | N-Acyl Derivative (Amide) | Amide | Enzymatic Hydrolysis |

| This compound | Sulfonyl Chloride | Sulfonamide | Sulfonamide | Generally Stable |

Structure Activity Relationship Sar Studies of 1 1h 1,2,4 Triazol 1 Yl Propan 2 Amine and Its Analogs

Impact of Amine Moiety Modifications on Biological Activity

There is no specific information available in the reviewed scientific literature regarding the impact of modifications to the amine moiety of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine on its biological activity. Research on other 1,2,4-triazole (B32235) derivatives sometimes explores the effects of altering amine substituents, but these findings cannot be directly extrapolated to the specific compound . nih.govrsc.org

Role of the Triazole Ring Substitution Patterns in Activity Profiles

Detailed studies on how substitution patterns on the 1,2,4-triazole ring of this compound influence its activity profiles have not been identified in the available scientific literature. While the biological activity of many 1,2,4-triazole-containing compounds is known to be sensitive to the nature and position of substituents on the triazole ring, specific data for this compound is absent. nih.govresearchgate.net

Chiral Recognition and Stereochemical Influence on Activity of this compound Enantiomers

The compound this compound possesses a chiral center at the second carbon of the propane (B168953) chain, and therefore exists as a pair of enantiomers. However, a review of the literature did not yield any studies on the chiral separation of these enantiomers or the investigation of their individual biological activities. Consequently, there is no available data on the chiral recognition or stereochemical influence on the activity of the enantiomers of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

No specific Quantitative Structure-Activity Relationship (QSAR) models for this compound derivatives were found in the scientific literature. QSAR studies are commonly performed on series of analogous compounds to build predictive models; however, it appears that a series of derivatives based on the this compound scaffold has not been the subject of such an analysis in published research.

Pharmacokinetic and Biotransformation Aspects of 1 1h 1,2,4 Triazol 1 Yl Propan 2 Amine

Absorption and Distribution Studies of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine

In Vitro Permeability Assessments

There are no published studies detailing the in vitro permeability of this compound.

Tissue Distribution in Preclinical Models

Data on the distribution of this compound in various tissues following administration in preclinical models is not available.

Metabolic Fate and Biotransformation Pathways of this compound

Identification of Metabolites of this compound

There is no information available on the metabolites of this compound.

Enzyme Systems Involved in the Metabolism of this compound

The specific enzyme systems, such as cytochrome P450 isozymes, responsible for the metabolism of this compound have not been identified.

Excretion Routes of this compound and its Metabolites

Information regarding the primary routes of excretion (e.g., renal, fecal) for this compound and any potential metabolites is not documented in the scientific literature.

Further research is necessary to elucidate the pharmacokinetic and biotransformation profile of this compound to determine its potential for further development and application.

Preclinical Efficacy and Safety Pharmacology of 1 1h 1,2,4 Triazol 1 Yl Propan 2 Amine

In Vivo Efficacy Models for Investigating 1-(1H-1,2,4-triazol-1-yl)propan-2-amine

Systemic Antifungal Infection Models

No studies detailing the use of this compound in systemic antifungal infection models were identified. Research on the broader class of 1,2,4-triazoles indicates their general potential as antifungal agents by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol (B1671047) biosynthesis in fungi. mdpi.comnih.gov However, specific in vivo efficacy data for the requested compound is not available.

Topical Application Studies

No published research on the topical application of this compound was found.

Tumor Growth Inhibition Models

There is no available data from in vivo studies evaluating the efficacy of this compound in tumor growth inhibition models. While some derivatives of 1,2,4-triazole (B32235) have been investigated for their antitumoral effects, specific findings for this compound are absent from the scientific record. ajbasweb.com

In Vitro and In Vivo Safety Assessments of this compound

Cardiotoxicity Screening

No information regarding in vitro or in vivo cardiotoxicity screening for this compound could be located.

Genotoxicity and Mutagenicity Studies

There are no available reports on the genotoxicity or mutagenicity of this compound.

Hepatotoxicity and Nephrotoxicity Evaluations

No published preclinical studies were identified that specifically assessed the potential for this compound to induce liver or kidney damage. Standard preclinical evaluations would typically involve in vitro assays using liver and kidney cells, followed by in vivo studies in animal models to monitor for biochemical markers of organ damage and histopathological changes. Without such studies, the hepatotoxic and nephrotoxic profile of this compound is unknown.

Neurotoxicity Assessment

Similarly, there is a lack of available data from preclinical studies designed to evaluate the neurotoxic potential of this compound. A thorough neurotoxicity assessment would generally include evaluations of motor activity, sensory function, and cognitive effects in animal models, as well as in vitro assays to screen for adverse effects on neuronal cells. The neuropharmacological safety of this specific compound has not been publicly characterized.

Off-Target Receptor Binding and Receptor Profiling of this compound

No receptor profiling or off-target binding studies for this compound have been published. Such studies are critical in preclinical development to identify potential unintended interactions with a wide range of biological targets, which could predict potential side effects. The affinity of this compound for receptors, ion channels, transporters, and enzymes other than its intended target has not been documented.

Computational Chemistry and Molecular Modeling of 1 1h 1,2,4 Triazol 1 Yl Propan 2 Amine

Ligand-Protein Docking Studies of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine

Ligand-protein docking is a primary computational method used to predict the binding orientation and affinity of a small molecule within the active site of a target protein. pensoft.net This technique is instrumental in virtual screening campaigns and for understanding the structural basis of a compound's biological activity. For a molecule such as this compound, docking studies would be performed against various validated biological targets known to be modulated by triazole derivatives.

Research on analogous 1,2,4-triazole (B32235) compounds has demonstrated their potential to interact with a wide range of protein targets. For instance, novel 1,2,4-triazole derivatives have been docked against 14α-demethylase (CYP51), a critical enzyme in fungi, revealing strong binding affinities that correlate with their antifungal activity. nih.gov In other studies, triazole derivatives have been evaluated as potential anticancer agents by docking them into the binding pockets of targets like aromatase, c-kit tyrosine kinase, and protein kinase B. nih.govnih.gov These studies typically reveal key interactions, such as hydrogen bonds formed by the nitrogen atoms of the triazole ring with amino acid residues in the protein's active site, and hydrophobic interactions involving the compound's other structural components. nih.gov

The docking process involves preparing the 3D structures of both the ligand and the protein, defining a binding site on the protein, and then using a scoring function to rank the different binding poses based on their predicted binding energy (ΔG), typically expressed in kcal/mol. pensoft.net A more negative ΔG value indicates a more favorable binding interaction. pensoft.net

| Target Protein | Organism/Disease | Example Triazole Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 14α-demethylase (CYP51) | Physalospora piricola (Fungus) | 1,2,4-triazole with amino acid group | Not specified, but strong affinity noted | Heme iron, various amino acids |

| Aromatase | Breast Cancer | 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one | Not specified, binding modes analyzed | Heme iron in CYP-450, phenyl pocket |

| c-kit Tyrosine Kinase | Hepatocellular Carcinoma | N-arylated 5-(1-(4-isobutylphenyl)ethyl)-1,2,4-triazole | -176.749 | Not specified |

| NO-synthase | Oxidative Stress | 1,2,4-triazole derivative 2.15 | -10.1 | Not specified |

| NMDA-receptor | Oxidative Stress | 1,2,4-triazole derivative 3.14 | -9.9 | Not specified |

This table presents representative data from studies on various 1,2,4-triazole derivatives to illustrate the application and findings of docking studies. pensoft.netnih.govnih.govnih.gov

Molecular Dynamics Simulations of this compound with Biological Targets

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-protein complex. MD simulations model the movements of atoms in the complex over time, offering insights into its stability, conformational changes, and the precise nature of intermolecular interactions. nih.gov

For a complex of this compound with a protein target, an MD simulation would typically run for a duration of nanoseconds to microseconds. nih.gov The stability of the complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD profile suggests that the ligand remains securely bound in the active site. nih.gov Other analyses include:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein upon ligand binding. pensoft.net

Radius of Gyration (Rg) and Solvent Accessible Surface Area (SASA): To assess the compactness and conformational changes of the protein-ligand complex. pensoft.net

Binding Free Energy Calculation: Using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), which can provide a more accurate estimation of binding affinity than docking scores alone. pensoft.netnih.gov

| Simulation Parameter | Purpose | Typical Finding for Stable Complex |

| Root Mean Square Deviation (RMSD) | Assesses the stability of the ligand in the binding pocket and the overall protein structure. | Low and converging fluctuations over time. |

| Root Mean Square Fluctuation (RMSF) | Measures the flexibility of individual amino acid residues. | Lower fluctuations in the binding site residues, indicating stabilization by the ligand. |

| Radius of Gyration (Rg) | Indicates the overall compactness of the protein-ligand complex. | A stable Rg value suggests the complex maintains its folded structure. |

| Solvent Accessible Surface Area (SASA) | Measures the area of the complex exposed to the solvent. | Changes can indicate conformational shifts upon ligand binding. |

| MM/PBSA Binding Free Energy | Provides a quantitative estimate of the binding affinity. | Favorable (negative) binding energy, corroborating docking scores. |

This table summarizes key parameters analyzed in MD simulations and their general interpretation. pensoft.netnih.gov

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for this compound

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery to assess the "drug-likeness" of a compound. nih.gov These predictions help to identify potential liabilities, such as poor absorption or toxicity, before committing to costly synthesis and experimental testing. Various computational models and software, such as SwissADME, are used to calculate physicochemical and pharmacokinetic parameters based on a molecule's structure. pensoft.net

For this compound, a typical ADME profile would evaluate its compliance with established guidelines like Lipinski's Rule of Five. nih.gov This rule suggests that orally active drugs generally have a molecular weight < 500 Daltons, a LogP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors. nih.gov Other important predicted properties include:

Topological Polar Surface Area (TPSA): An indicator of a drug's transport properties, with a TPSA < 140 Ų generally being favorable for good cell permeability. nih.gov

Gastrointestinal (GI) Absorption: Predicted as high or low, indicating the likelihood of absorption from the gut. nih.gov

Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound is likely to cross into the central nervous system. nih.gov

Computational studies on various triazole derivatives consistently include ADME predictions to ensure they possess favorable pharmacokinetic profiles alongside their desired biological activity. pensoft.netnih.govidaampublications.in

| Property | Predicted Value for this compound | Guideline/Interpretation |

| Molecular Formula | C₅H₁₀N₄ | - |

| Molecular Weight | 126.16 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (iLOGP) | -0.67 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (≤ 10) |

| Topological Polar Surface Area (TPSA) | 64.90 Ų | Favorable for good oral absorption (< 140 Ų) |

| GI Absorption | High | Predicted to be well-absorbed from the gut |

| BBB Permeant | No | Not predicted to cross the blood-brain barrier |

| Lipinski's Rule Violations | 0 | Good "drug-likeness" profile |

This table presents a hypothetical but computationally realistic ADME prediction for the title compound, based on its structure and data from similar molecules. pensoft.netnih.govnih.gov

De Novo Design Approaches Incorporating the this compound Scaffold

De novo drug design involves the computational creation of novel molecular structures with a high predicted affinity for a specific biological target. researchgate.net The this compound structure can serve as a valuable scaffold or fragment in such design strategies. Its triazole ring provides a key anchoring point for protein interactions, while the propan-2-amine portion offers a vector for synthetic elaboration to explore and optimize interactions within a binding pocket.

There are two primary approaches in de novo design:

Fragment-based growing: The scaffold can be placed in the active site of a target protein, and new functional groups are computationally added to the amine or other positions to build a more complex and potent molecule that fills the binding site.

Fragment linking: The scaffold could be one of several fragments identified to bind to different sub-pockets of an active site. Computational algorithms then identify suitable linker chemistries to connect these fragments into a single, high-affinity molecule.

The design of novel 1,2,4-triazole derivatives is an active area of research. For example, the design of new anticancer agents has incorporated 1,2,4-triazole moieties along with phenyl rings and carbonyl groups to maximize interactions with the aromatase enzyme, based on the structures of known inhibitors like Letrozole and Anastrozole. nih.gov Similarly, computational design has been used to develop potentially improved 11β-HSD1 inhibitors by modifying an adamantane-linked 1,2,4-triazole core to enhance interactions with key active site residues. csic.es These approaches demonstrate how a core scaffold can be rationally and computationally evolved to create novel therapeutic candidates. nih.govcsic.es

| Design Strategy | Description | Application to the Scaffold |

| Scaffold Hopping | Replacing the central core of a known active molecule with a structurally different but functionally similar scaffold. | The 1,2,4-triazole-propan-amine core could replace a different heterocyclic system in a known inhibitor. |

| Structure-Based Growing | Using the 3D structure of the target's active site to computationally "grow" a molecule from an initial fragment. | The scaffold is docked, and algorithms add substituents to the amine group to form new favorable interactions. |

| Structure-Based Linking | Connecting two or more fragments that bind to adjacent regions of the active site. | The scaffold could be one fragment, and another fragment binding nearby is identified and linked to it. |

| Library Design | Creating a virtual library of compounds by systematically modifying the scaffold with various R-groups. | A library of amides, sulfonamides, or other derivatives could be generated from the primary amine for virtual screening. |

This table outlines common de novo design strategies and their potential application using the this compound scaffold.

Analytical and Bioanalytical Methodologies for 1 1h 1,2,4 Triazol 1 Yl Propan 2 Amine in Research

Chromatographic Techniques for the Analysis of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine

Chromatographic methods are central to the separation and purification of this compound, as well as for the analysis of its potential impurities. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are principal methods utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like many triazole derivatives. For this compound, reversed-phase HPLC (RP-HPLC) would be a suitable approach. In this method, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Due to the polar nature of the amine and triazole groups, careful selection of the column and mobile phase is necessary to achieve adequate retention and peak shape. A C18 or C8 column is commonly used, with a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to ensure the amine is protonated) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is typically achieved using a Diode-Array Detector (DAD) or a Mass Spectrometer (MS).

Gas Chromatography (GC), often coupled with a Mass Spectrometer (GC-MS), is another powerful technique, particularly for volatile compounds. While the polarity of this compound might pose challenges for direct GC analysis, derivatization can be employed to increase its volatility and thermal stability. dnu.dp.ua GC-MS provides excellent separation efficiency and definitive identification based on the mass spectrum of the analyte. dnu.dp.ua The choice of the GC column is critical, with non-polar columns often being used for the analysis of triazole derivatives. dnu.dp.uaxjournals.com

Table 1: Hypothetical Chromatographic Conditions for Analysis of this compound

| Parameter | HPLC Method | GC-MS Method |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | [Phenyl][methyl]polysiloxane, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | Gradient of Acetonitrile and 0.1% Formic Acid in Water | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | Diode-Array Detector (DAD) / Mass Spectrometer (MS) | Mass Spectrometer (MS) |

| Injection Volume | 10 µL | 1 µL (splitless) |

Spectroscopic Characterization Methods for this compound in Research Settings

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

1H NMR: The proton NMR spectrum would exhibit characteristic signals for the protons on the triazole ring, the propyl chain, and the amine group. The protons on the triazole ring would appear as singlets in the aromatic region. The methine and methylene (B1212753) protons of the propan-2-amine moiety would show complex splitting patterns (e.g., a multiplet for the CH proton and a doublet of doublets for the CH2 protons) due to coupling with adjacent protons. The methyl group would appear as a doublet. The amine protons might appear as a broad singlet.

13C NMR: The carbon NMR spectrum would show distinct peaks for each unique carbon atom in the molecule, including the two different carbons of the triazole ring, and the three carbons of the propan-2-amine chain.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula. In a study of larger molecules containing the 1-(1H-1,2,4-triazol-1-yl)propan-2-yl fragment, the molecular ion peak [M+H]+ was readily observed using electrospray ionization (ESI). mdpi.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the alkyl chain, C=N and N-N stretching of the triazole ring, and N-H bending vibrations.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Observations |

|---|---|

| 1H NMR | - Signals for triazole protons (2H, singlets)

|

| 13C NMR | - Signals for triazole carbons

|

| Mass Spectrometry (HRMS-ESI) | - Calculated [M+H]+ corresponding to C5H11N4 |

| Infrared (IR) Spectroscopy (cm-1) | - ~3300-3400 (N-H stretch)

|

Development of Bioanalytical Assays for Quantification of this compound in Biological Matrices

The quantification of this compound in biological matrices such as plasma, urine, or tissue homogenates is essential for pharmacokinetic and metabolic studies. The development of a robust bioanalytical assay is a critical step in this process. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such applications due to its high sensitivity, selectivity, and specificity. nih.govnih.gov

A typical LC-MS/MS method development would involve the following steps:

Sample Preparation: This is a crucial step to remove interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). For a small polar molecule like this compound, protein precipitation with a solvent like acetonitrile or methanol could be a straightforward initial approach. nih.gov

Chromatographic Separation: An HPLC or UPLC system is used to separate the analyte from endogenous matrix components. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid would be a suitable starting point.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used. This involves selecting a specific precursor ion (e.g., the protonated molecule [M+H]+) and one or more product ions that are formed upon fragmentation. This provides a high degree of selectivity.

Method Validation: The developed assay must be validated according to regulatory guidelines to ensure its reliability. This includes assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability. japsonline.com

Table 3: Proposed Bioanalytical Method Parameters for this compound in Plasma

| Parameter | Proposed Method |

|---|---|

| Analytical Technique | LC-MS/MS |

| Sample Preparation | Protein Precipitation with Acetonitrile |

| Chromatographic Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Internal Standard | A structurally similar compound, ideally a stable isotope-labeled analog |

While specific bioanalytical methods for this compound are not extensively reported in the literature, the principles outlined above, based on methods for other triazole and amine-containing compounds, provide a clear roadmap for the development and validation of a suitable quantitative assay. nih.govnih.govjapsonline.com

Future Directions and Therapeutic Potential of 1 1h 1,2,4 Triazol 1 Yl Propan 2 Amine Research

Exploration of Novel Therapeutic Indications for 1-(1H-1,2,4-triazol-1-yl)propan-2-amine

The broad-spectrum activity of 1,2,4-triazole (B32235) derivatives suggests that this compound could be investigated for a variety of therapeutic applications. Based on the activities of structurally related compounds, future research could focus on several key areas.

Anticancer Activity : Numerous 1,2,4-triazole hybrids have demonstrated significant potential as anticancer agents. chemmethod.com Research has shown that certain indolyl-triazole hybrids can act as dual inhibitors of key cancer-related enzymes like EGFR and PARP-1, exhibiting potent cytotoxic activity against breast and liver cancer cell lines. nih.gov Other studies have focused on designing 1,2,4-triazole derivatives as aromatase inhibitors or for their antiproliferative effects against various human cancer cell lines, including MCF-7, Hela, and A549. researchgate.netrsc.org

Antimicrobial and Antifungal Activity : The 1,2,4-triazole core is fundamental to several leading antifungal drugs, including fluconazole (B54011) and itraconazole. nih.gov Ongoing research continues to produce novel triazole derivatives with potent activity against a range of bacterial and fungal strains. researchgate.netnih.gov Studies suggest that the mechanism of antifungal action can involve the inhibition of critical enzymes like CYP51. nih.gov This established track record makes the antimicrobial and antifungal space a primary area for the potential application of this compound.

Antiparasitic Activity : Novel 3-nitro-1H-1,2,4-triazole derivatives have shown remarkable potency against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govscilit.com Many of these compounds were found to be significantly more potent than the reference drug, benznidazole, highlighting the potential of the triazole scaffold in developing new treatments for neglected tropical diseases. nih.govscilit.com

Neuroprotective Effects : Recent studies have explored 1,2,4-triazole-containing compounds for their neuroprotective properties. Derivatives of 3-(1H-1,2,4-triazol-1-yl)-N-propananilide have demonstrated the ability to protect against 6-OHDA-induced neurotoxicity, a model used for studying Parkinson's disease. nih.govturkjps.org The mechanism appears to involve the reduction of pro-apoptotic proteins like Bax and caspase-3. nih.gov

Antiviral Potential : Host-directed therapy is an emerging strategy for antiviral drug development, and 1,2,4-triazoles have been incorporated into this approach. nih.gov Researchers have successfully used a 1,2,4-triazole group as a bioisostere for an amide group to create potent inhibitors of the host protein CSNK2, which is implicated in the replication of β-coronaviruses. nih.gov

Table 1: Potential Therapeutic Indications for the 1,2,4-Triazole Scaffold

| Therapeutic Area | Potential Mechanism/Target | Supporting Evidence from Analogs | Reference |

|---|---|---|---|

| Oncology | Dual EGFR/PARP-1 Inhibition | Indolyl-triazole hybrids show cytotoxicity in MCF-7 and HepG2 cells. | nih.gov |

| Infectious Disease (Fungal) | CYP51 Enzyme Inhibition | Core scaffold of drugs like fluconazole; new derivatives show potent antifungal activity. | nih.govnih.gov |

| Infectious Disease (Parasitic) | NADH-dependent nitroreductase activation | 3-Nitro-1,2,4-triazoles exhibit high potency against T. cruzi amastigotes. | nih.gov |

| Neurology | Reduction of Bax and Caspase-3 | N-propananilide derivatives show neuroprotection in a Parkinson's disease model. | nih.govturkjps.org |

| Infectious Disease (Viral) | Host CSNK2 Inhibition | Triazole-containing pyrazolo[1,5-a]pyrimidines combat β-coronavirus replication. | nih.gov |

Design and Synthesis of Advanced Analogs of this compound with Improved Profiles

Future research will inevitably focus on the rational design and synthesis of analogs of this compound to optimize its therapeutic potential. Structure-activity relationship (SAR) studies are crucial for identifying modifications that enhance potency, selectivity, and pharmacokinetic properties.

Key strategies for analog design could include:

Modification of the Propan-2-amine Side Chain : Altering the length, branching, or functional groups of the aliphatic chain could significantly impact receptor binding and physicochemical properties.

Substitution on the Triazole Ring : Introducing various substituents (e.g., halogens, alkyl, aryl groups) onto the carbon atom of the triazole ring can modulate electronic properties and steric interactions, influencing biological activity.

Hybrid Molecule Synthesis : Conjugating the this compound scaffold with other known pharmacophores (such as indole (B1671886), quinazoline, or pyrazole (B372694) moieties) could lead to hybrid compounds with dual-action mechanisms or improved target affinity. chemmethod.comnih.gov

Synthetic chemistry offers various established and modern routes for creating these analogs. Techniques like "click" chemistry and multi-step protocols starting from precursors like 4-amino-1,2,4-triazole (B31798) provide versatile platforms for generating diverse chemical libraries for screening. chemmethod.comfrontiersin.org For instance, replacing a key amide group with a 1,2,4-triazole moiety in a series of kinase inhibitors improved both potency and metabolic stability, demonstrating the value of such isosteric replacements in drug design. nih.gov

Table 2: Examples of Structural Modifications on the 1,2,4-Triazole Scaffold and Their Outcomes

| Scaffold/Series | Structural Modification | Observed Impact | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | Replacement of an amide group with a 1,2,4-triazole | Improved potency and metabolic stability; decreased solubility. | nih.gov |

| Indolyl-1,2,4-triazole | Hybridization with an indole moiety | Created dual inhibitors of EGFR/PARP-1 with potent anticancer activity. | nih.gov |

| 1,2,4-Triazolyl Derivatives | Addition of (E)-1-(2,4-dichlorophenyl)-5-methylhex-1-en-3-ol | Beneficial for antibacterial activity. | researchgate.net |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid | Hybridization with various aromatic and heterocyclic rings | Led to potent inhibitory activities against MCF-7 and HCT-116 cancer cells. | rsc.org |

Combination Therapies Involving this compound

Given the complexity of diseases like cancer, combination therapy is a cornerstone of modern medicine. An agent based on this compound could be a valuable component of such regimens. The development of triazole hybrids as dual inhibitors of EGFR and PARP-1 provides a strong rationale for this approach. nih.gov A molecule that can modulate two distinct but related pathways may offer synergistic effects and help overcome drug resistance.

Future research could explore combining a this compound-based agent with:

Standard-of-care chemotherapeutics : To enhance efficacy or reduce the required concentration of highly toxic drugs.

Targeted therapies : If the triazole agent targets one pathway (e.g., PARP-1), it could be combined with another drug that inhibits a parallel survival pathway in cancer cells.

Immunotherapies : To modulate the tumor microenvironment or enhance the immune response in conjunction with direct cytotoxic effects.

The key to developing successful combination therapies will be a deep understanding of the specific mechanism of action of the this compound analog .

Bridging Preclinical Research to Clinical Development Strategies for this compound-Based Agents

Translating a promising compound from the laboratory to clinical trials is a rigorous, multi-step process. For any agent derived from this compound, a robust preclinical data package is essential to justify human testing and secure an Investigational New Drug (IND) application. amsbiopharma.com

The preclinical development pathway would need to include several key stages: amsbiopharma.com

Lead Optimization : Synthesis and screening of analogs to select a lead candidate with the best balance of potency, selectivity, and drug-like properties.

In Vitro Pharmacology : Comprehensive characterization of the lead candidate's mechanism of action, dose-response relationships, and effects on relevant biological pathways in cell-based assays.

In Vivo Efficacy Models : Testing the agent in validated animal models of the target disease (e.g., tumor xenograft models for cancer) to demonstrate proof-of-concept and establish efficacy.

Pharmacokinetics (PK) and Pharmacodynamics (PD) : Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in animals. PD studies would link drug exposure levels to the biological effect, helping to define a potential therapeutic window.

Biomarker Identification : Discovering and validating biomarkers that can track the drug's effect (pharmacodynamic biomarkers) or predict patient response (predictive biomarkers) would be invaluable for guiding clinical trial design. amsbiopharma.com

A successful preclinical program generates the critical data needed to design safe and informative first-in-human clinical trials, establishing a clear path from initial discovery to potential therapeutic application. amsbiopharma.com

Q & A

Q. What are the most efficient synthetic routes for preparing 1-(1H-1,2,4-triazol-1-yl)propan-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed coupling. For example, similar triazole derivatives were prepared by reacting 1,2,4-triazole with haloalkanes under reflux in aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 6–12 hours . Optimization involves adjusting stoichiometric ratios (e.g., 1.2:1 triazole-to-alkylating agent), using bases like K₂CO₃ to neutralize HX byproducts, and monitoring reaction progress via TLC or HPLC. Post-synthesis purification typically employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The triazole ring protons resonate as distinct singlets between δ 7.8–8.2 ppm. The propan-2-amine backbone shows a multiplet for the CH(NH₂) group (δ 3.1–3.5 ppm) and a triplet for the adjacent CH₂ (δ 2.6–2.9 ppm).

- ¹³C NMR : The triazole carbons appear at 145–150 ppm (C3 and C5) and 130–135 ppm (C4). The propan-2-amine carbons are observed at 45–50 ppm (CH) and 35–40 ppm (CH₂).

- MS (ESI+) : The molecular ion peak [M+H]⁺ should match the exact mass (e.g., m/z 153.1 for C₅H₁₀N₄). Fragmentation peaks at m/z 95 (loss of NH₂CH(CH₃)) and m/z 68 (triazole ring) further confirm the structure .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and purification steps.

- Hazard Mitigation : The compound may cause skin/eye irritation (Category 2/2A). In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

- Waste Disposal : Collect organic waste in designated containers and treat with acidic hydrolysis (e.g., 10% HCl) before disposal via certified hazardous waste services .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., fungal CYP51 for antifungal activity). The triazole ring often coordinates with heme iron, while the propan-2-amine side chain influences solubility and membrane permeability .

- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the triazole) with bioactivity data. Parameters like logP and polar surface area are critical for predicting blood-brain barrier penetration .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to account for assay variability.

- Metabolic Stability Tests : Use liver microsomes to assess if discrepancies arise from rapid degradation in certain models. For example, cytochrome P450 enzymes may metabolize the amine group, reducing efficacy in vivo compared to in vitro .

Q. How can regioselectivity challenges in triazole functionalization be addressed?

- Methodological Answer :

- Protecting Groups : Temporarily block the amine with a trityl group during alkylation to prevent undesired N-2/N-4 substitutions on the triazole ring .

- Catalytic Systems : Employ copper(I) catalysts (CuAAC) for selective 1,3-dipolar cycloaddition when introducing additional substituents. Solvent polarity (e.g., DMSO vs. toluene) also influences regioselectivity .

Q. What analytical methods quantify trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-MS : Use a C18 column (3.5 µm, 150 mm × 4.6 mm) with a gradient of 0.1% formic acid in acetonitrile/water. Detect impurities (e.g., unreacted triazole) at 254 nm and confirm via MS/MS.

- NMR Spiking : Add authentic samples of suspected impurities (e.g., 1H-1,2,4-triazole) to the batch and compare peak integrations in ¹H NMR spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.